molecular formula C42H53NO15 B047562 Aclarubicin CAS No. 57576-44-0

Aclarubicin

カタログ番号 B047562
CAS番号: 57576-44-0
分子量: 811.9 g/mol
InChIキー: USZYSDMBJDPRIF-OHVJBCACSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Aclarubicin's synthesis involves complex biochemical processes, primarily focused on the extraction and modification from Streptomyces galilaeus. While specific synthesis pathways are not detailed in the accessible literature, the emphasis on its origin from natural sources underscores the complexity and intricacy of its production process. The development of aclarubicin underscores a critical approach towards utilizing natural compounds for therapeutic purposes, reflecting a broader trend in the search for effective cancer treatments with manageable side effects.

Molecular Structure Analysis

Aclarubicin's molecular structure is characterized by its anthracycline scaffold, which is essential for its mechanism of action involving DNA intercalation and topoisomerase inhibition. This structure allows for the fluorescent contrasting of mitochondria in living cells, as well as a reduction in the oxygen consumption rate, indicating its impact on mitochondrial function and its cytotoxicity in the cytoplasm (Iihoshi et al., 2017). Such insights into its molecular behavior provide a foundation for understanding its therapeutic effects and potential side effects.

Chemical Reactions and Properties

Aclarubicin's chemical properties, including its interaction with DNA and topoisomerases, are central to its therapeutic effects. It intercalates into DNA and interacts with topoisomerases I and II, inhibiting crucial cellular processes like DNA replication, repair, RNA, and protein synthesis. This dual interaction suggests a broad spectrum of cytotoxicity against cancer cells, further enhanced by its ability to undergo various chemical reactions within the cellular environment to exert its effects.

Physical Properties Analysis

While specific details on aclarubicin's physical properties such as solubility, melting point, and stability are not provided in the literature, these characteristics are critical for its formulation and delivery in clinical settings. Its ability to emit fluorescence and accumulate efficiently in mitochondria, as observed in human cervical cancer HeLa cells, underscores unique physical properties that may contribute to its selective accumulation and therapeutic effects within tumor cells (Iihoshi et al., 2017).

Chemical Properties Analysis

Aclarubicin's chemical interactions, particularly its antagonism with other topoisomerase II inhibitors and its unique action on topoisomerase I, highlight its distinct chemical properties. It inhibits the catalytic action of topoisomerase II and is effective in inhibiting topoisomerase I, distinguishing its cytotoxic action from other anthracycline antibiotics with related chemical structures (Bridewell, Finlay, & Baguley, 1997). These chemical properties enable aclarubicin to have a unique place in the treatment of cancers, providing an alternative mechanism of action compared to traditional anthracyclines.

科学的研究の応用

  • Anti-Invasive Potential : Aclarubicin has been shown to reduce tumor cell invasion, indicating its potential utility in preventing tumor metastasis (Addadi-Rebbah et al., 2004).

  • Antineoplastic Properties : It inhibits DNA replication, repair, RNA, and protein synthesis. Notably, it is less cardiotoxic than doxorubicin and daunorubicin, which are other drugs in the same class (Definitions, 2020).

  • Differentiating Agent for Tumors : The drug acts as a differentiating agent for a broad range of human solid tumors and leukemia, generating reactive oxygen species and decreasing the cellular labile iron pool (Richard, Morjani, & Chénais, 2002).

  • Effect on Glioma Cells : Aclarubicin induces apoptosis and DNA damage in glioma cells through the SIRT1/PI3K/AKT signaling pathway (Huo & Chen, 2019).

  • Enhancing Migration and Invasion of Leukemia Cells : It enhances the migration and invasion capacities of HL-60 leukemia cells (Richard, Hollender, & Chénais, 2002).

  • Induction of Oxidative DNA Damage and Apoptosis : Aclarubicin induces oxidative DNA damage and apoptosis in HL-60 leukemia cells, with hydrogen peroxide and Cu(I) playing significant roles (Mizutani et al., 2019).

  • Alternative Treatment for Myelodysplastic Syndrome : Low-dose aclarubicin may serve as an alternative to low-dose Ara-C for treating myelodysplastic syndrome, inducing differentiation of bone marrow cells (Shibuya et al., 1990).

  • Topoisomerase I Inhibition : Aclarubicin effectively inhibits the action of topoisomerase I, potentially due to simultaneous inhibition of topoisomerases I and II (Bridewell, Finlay, & Baguley, 1997).

  • Enhancement of Cell Killing Post-Irradiation : The drug enhances cell killing following irradiation, possibly due to a recall effect (Miyamoto, Wakabayashi, & Terasima, 1983).

  • Apoptotic and Necrotic Cell Death in Fibroblasts : Aclarubicin induces apoptotic and necrotic cell death in human fibroblasts, mediated by caspase-3 (Kania, Matlawska-Wasowska, Osiecka, & Jóźwiak, 2007).

  • Oral Administration for Gastrointestinal Tumors : Oral administration increases specificity in treating gastrointestinal tumors and allows for higher doses without causing myocardial cell injury and hepatocyte impairment (Kagawa et al., 1993).

  • Stabilization of Topoisomerase I Covalent Complexes : Aclacinomycin A, an alternative name for aclarubicin, stabilizes topoisomerase I covalent complexes, showcasing its activity against leukemias and solid tumors (Nitiss, Pourquier, & Pommier, 1997).

  • Reducing Vascular Smooth Muscle Contractility : Aclarubicin directly affects aortic contractile responses to KCl and phenylephrine (Wakabayashi, Hatake, & Kakishita, 1989).

  • Selective Inhibition of RNA Synthesis : The drug selectively inhibits RNA synthesis in cells, with its therapeutic efficacy dependent on the usage scheme (Egorov Lv et al., 1985).

  • Mitochondrial Dysfunction in Human Cells : Aclarubicin accumulates in the mitochondria of living human cells, leading to mitochondrial dysfunction, contributing to its anti-cancer activity and side effects (Iihoshi et al., 2017).

  • Effectiveness in Acute Myeloblastic Leukemia : The drug has shown a significant response rate in previously treated patients with acute myeloblastic leukemia, suggesting its inclusion in initial therapy studies (Case et al., 1987).

  • Treatment of Acute Myeloid Leukemia : Aclarubicin has an overall cure rate of 34% in the treatment of acute myeloid leukemia (Machover et al., 1987).

  • Moderate Antitumor Effect in Phase II Clinical Studies : The drug produced a 15 to 20% response rate for carcinomas of the stomach, lung, breast, and ovary (Kumai, Kubota, Ishibiki, & Abe, 1984).

Safety And Hazards

Aclarubicin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to handle it with care, ensuring adequate ventilation and good industrial hygiene and safety practice .

特性

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZYSDMBJDPRIF-SVEJIMAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022554
Record name Aclarubicins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclarubicin

CAS RN

57576-44-0
Record name Aclarubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57576-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclarubicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11617
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aclarubicins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aclarubicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KXF8I502
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclarubicin
Reactant of Route 2
Aclarubicin
Reactant of Route 3
Aclarubicin
Reactant of Route 4
Aclarubicin
Reactant of Route 5
Aclarubicin
Reactant of Route 6
Aclarubicin

Citations

For This Compound
6,350
Citations
S Ando, T Nakamura, D Kagawa, T Ueda… - Cancer treatment …, 1986 - books.google.com
… The metabolism of aclarubicin has been well studied in vitro (7, 8) and in animals (1, 2), and … of aclarubicin as compared with that of daunorubicin or doxorubicin (9). Aclarubicin was …
Number of citations: 14 books.google.com
DJA Bridewell, GJ Finlay… - … Featuring Preclinical and …, 1997 - ingentaconnect.com
… aclarubicin, in contrast to doxorubicin, is highly effective in inhibiting the action of topoisomerase I. Aclarubicin … Aclarubicin reverses the cytotoxicity of both amsacrine and camptothecin …
Number of citations: 69 www.ingentaconnect.com
L Dabich, FE Bull, G Beltran, JW Athens… - Cancer Treat …, 1986 - books.google.com
… Used in this dosage schedule, aclarubicin is an active, but … The finding of a new anthracycline, aclarubicin, which is active in … Our experience with aclarubicin at this dose in patients with …
Number of citations: 20 books.google.com
PB Jensen, BS Sørensen, EJF Demant, M Sehested… - Cancer Research, 1990 - AACR
… aclarubicin. The inhibition of cytotoxicity was not seen when the cells were exposed to aclarubicin … preincu bation for 20 min with aclarubicin and 60-min incubation with both aclarubicin …
Number of citations: 142 aacrjournals.org
C Andreassi, J Jarecki, J Zhou… - Human Molecular …, 2001 - academic.oup.com
… Here, we report that the compound aclarubicin increases the retention of exon 7 into the SMN2 transcript. We show that aclarubicin effectively induces incorporation of exon 7 into SMN2 …
Number of citations: 287 academic.oup.com
PB Jensen, PS Jensen, EJF Demant, E Friche… - Cancer research, 1991 - AACR
… Taken together, these data indicate that aclarubicin-mediated inhibition of daunorubicin… why aclarubicin is a poor modulator of daunorubicin resistance even though aclarubicin is …
Number of citations: 77 aacrjournals.org
PS Mitrou, R Kuse, H Anger, R Herrmann… - European Journal of …, 1985 - Elsevier
Forty patients with relapsing acute leukaemias were treated with aclacinomycin A (aclarubicin, ACM), 25 mg/m 2 iv daily for 7 dyas. Twenty-nine patients with acute myeloid (AML) and …
Number of citations: 34 www.sciencedirect.com
PB Jensen, L Vindeløv, H Roed, EJF Demant… - British journal of …, 1989 - nature.com
The sensitivity of eight cell lines established from treated and untreated patients with small cell carcinoma of the lung (SCCL) was tested in the clonogenic assay with 1 h and continuous …
Number of citations: 38 www.nature.com
DC Case Jr, TJ Ervin, MA Boyd, LG Bove… - American journal of …, 1987 - journals.lww.com
… than 2 years with aclarubicin included previous treatment … The median amount of aclarubicin received in this study was … receive consolidation therapy with aclarubicin (three doses) …
Number of citations: 22 journals.lww.com
A Rogalska, A Koceva-Chyła, Z Jóźwiak - Chemico-biological interactions, 2008 - Elsevier
The cytotoxicity of aclarubicin (ACL) in A549 (human non-small lung), HepG2 (human hepatoma) and MCF-7 (human breast adenocarcinoma) cancer cell lines was evaluated and …
Number of citations: 81 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。